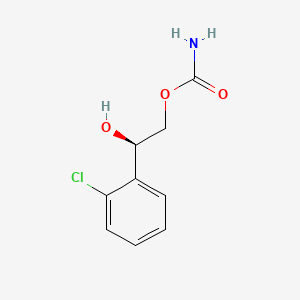
Pentapiperium methylsulfate
Vue d'ensemble
Description
Le méthyl sulfate de pentapiperidium est un agent anticholinergique et anti-sécrétoire quaternaire d'ammonium synthétique. Il est principalement utilisé dans le traitement des ulcères peptiques en raison de sa capacité à réduire les sécrétions gastriques . Le composé a une formule moléculaire de C19H30NO2.CH3SO4 et un poids moléculaire de 415,5441 .
Méthodes De Préparation
La synthèse du méthyl sulfate de pentapiperidium implique la réaction de dérivés de la pipéridine avec du sulfate de méthyle. Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle dans des environnements contrôlés pour garantir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Le méthyl sulfate de pentapiperidium subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les agents réducteurs courants comprennent l'hydrure d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les agents alkylants.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le méthyl sulfate de pentapiperidium a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Il est utilisé dans des études relatives à la neurotransmission et aux interactions avec les récepteurs.
Médecine : Il est utilisé dans le traitement des ulcères peptiques et d'autres troubles gastro-intestinaux.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques
Mécanisme d'action
Le méthyl sulfate de pentapiperidium exerce ses effets en agissant comme un antagoniste des récepteurs muscariniques de l'acétylcholine. Il se lie aux récepteurs muscariniques, inhibant ainsi l'action de l'acétylcholine, un neurotransmetteur impliqué dans la stimulation des sécrétions gastriques. Cette inhibition réduit les sécrétions gastriques, ce qui la rend efficace dans le traitement des ulcères peptiques .
Applications De Recherche Scientifique
Pentapiperium methylsulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to neurotransmission and receptor interactions.
Medicine: It is used in the treatment of peptic ulcers and other gastrointestinal disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Pentapiperium methylsulfate exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. It binds to the muscarinic receptors, thereby inhibiting the action of acetylcholine, a neurotransmitter involved in the stimulation of gastric secretions. This inhibition reduces gastric secretions, making it effective in the treatment of peptic ulcers .
Comparaison Avec Des Composés Similaires
Le méthyl sulfate de pentapiperidium est unique dans son action spécifique comme antagoniste des récepteurs muscariniques de l'acétylcholine. Les composés similaires comprennent :
Atropine : Un autre agent anticholinergique utilisé pour réduire les sécrétions et traiter la bradycardie.
Scopolamine : Utilisé pour traiter le mal des transports et les nausées postopératoires.
Glycopyrrolate : Utilisé pour réduire la salivation et les sécrétions respiratoires pendant la chirurgie.
Comparé à ces composés, le méthyl sulfate de pentapiperidium est spécifiquement utilisé pour ses propriétés anti-sécrétoires dans le traitement des ulcères peptiques .
Propriétés
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 3-methyl-2-phenylpentanoate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30NO2.CH4O4S/c1-5-15(2)18(16-9-7-6-8-10-16)19(21)22-17-11-13-20(3,4)14-12-17;1-5-6(2,3)4/h6-10,15,17-18H,5,11-14H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURFDXYQNOJCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OC2CC[N+](CC2)(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998133 | |
| Record name | 1,1-Dimethyl-4-[(3-methyl-2-phenylpentanoyl)oxy]piperidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-80-3 | |
| Record name | Piperidinium, 1,1-dimethyl-4-[(3-methyl-1-oxo-2-phenylpentyl)oxy]-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentapiperium methylsulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl-4-[(3-methyl-2-phenylpentanoyl)oxy]piperidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentapiperium metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAPIPERIUM METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B7PF4062 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















